molecular formula C9H8N2O2 B178552 2-Oxoindoline-5-carboxamide CAS No. 199328-21-7

2-Oxoindoline-5-carboxamide

Cat. No. B178552
M. Wt: 176.17 g/mol
InChI Key: ADPQXFPHNACOHE-UHFFFAOYSA-N
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Description

2-Oxoindoline-5-carboxamide is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 3-methylene-2-oxoindoline-5-carboxamide .


Synthesis Analysis

The synthesis of 2-Oxoindoline-5-carboxamide derivatives involves using 4-aminobenzoic acid as a starting material . The compounds are synthesized in appreciable yield .


Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-5-carboxamide can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR . For example, the singlet at around 4.4–5.3 ppm of 1H NMR spectra is attributable for two protons occurred of the methylene protons of N-alkylated compounds .

Scientific Research Applications

Anti-Cancer Properties

  • Synthesis and Anti-Lung Cancer Activity: A study by (Ai et al., 2017) demonstrated that 3-methylene-2-oxoindoline-5-carboxamide derivatives exhibit potent inhibitory activity against human lung adenocarcinoma epithelial cell line A549, offering potential as anti-lung cancer agents.
  • Development of Anti-Cancer Agents: Research by (Alafeefy et al., 2015) highlighted the synthesis of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and their remarkable antitumor activity against various cancer cell lines.

HIV-1 Reverse Transcriptase Inhibition

  • HIV-1 Reverse Transcriptase Inhibitors: A study by (Young et al., 1995) explored the use of 2-oxoindoline-5-carboxamide derivatives as potent HIV-1 reverse transcriptase inhibitors, with improved physicochemical properties compared to existing drugs.
  • Novel HIV-1 Inhibitors: Devale et al. (2017) designed a series of N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide compounds, exhibiting higher reverse transcriptase inhibitory activity than standard treatments. (Devale et al., 2017)

Chemical Synthesis and Properties

  • Indole Rearrangements: Acheson et al. (1979) investigated the rearrangements of ethyl 3-methylindole-2-carboxylate to various 2-oxoindoline derivatives, which are important in chemical synthesis. (Acheson et al., 1979)
  • Polycyclic Difluoroboron Complexes Synthesis: Mo et al. (2016) developed a method for synthesizing polycyclic difluoroboron 2-oxoindoline-3-carboxamide complexes, showcasing the versatility of this compound in creating complex chemical structures. (Mo et al., 2016)

Future Directions

The future directions for the study of 2-Oxoindoline-5-carboxamide derivatives could involve further optimization of these compounds for the discovery of more potent regulators of certain pathways, such as the RAF/MEK/ERK pathway, as anti-cancer agents . Additionally, these compounds could serve as a template for the design and development of novel anticancer agents .

properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPQXFPHNACOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoindoline-5-carboxamide

Synthesis routes and methods I

Procedure details

A solution of 5-cyanooxindole (1.2 g, 7.6 mmol), (Tet. Let., 1987, 28, 4027), in 85% sulphuric acid (8 ml) was heated at 80° C. for 6 hours. The mixture was allowed to cool, poured into ice/water and the mixture was adjusted to pH5 with 2M sodium hydroxide solution. The solid product was collected by filtration, washed with water, and dried under vacuum at 60° C. over phosphorus pentoxide to give 5-carbamoyloxindole (1.02 g, 76%).
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1.2 g
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8 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-oxoindoline-5-carbonitrile (2.4 g, 15 mmol) in sulphuric acid (85%, 16 mL) was heated at 80° C. for 6 h and then allowed to reach room temperature over night. The mixture was poured into an ice/water mixture and the pH was adjusted to 5 with an aqueous sodium hydroxide solution (50%). The solid product was collected by filtration, washed with water, and dried in vacuo at 60° C. over night to afford 2.2 g (83% yield): 1H NMR (DMSO-d6, 400 MHz) δ 10.63 (s, 1H), 7.88-7.72 (m, 3H), 7.23-7.11 (br s, 1H), 6.88 (d, J=8 Hz, 1H), 3.56 (s, 2H).
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2.4 g
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16 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
J Ai, M Lv, X Li, Z Chen, G Hu, Q Li - Medicinal Chemistry Research, 2018 - Springer
… A series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized in … optimization of 3-methylene-2-oxoindoline-5-carboxamide derivatives for the discovery of more …
Number of citations: 7 link.springer.com
B Minugonda, K Swathi, KN Kumar, M Sarangapani - ijpbs.com
In the present work, some new 3-(2-benzoylhydrazono)-[substituted amino]-2-oxoindoline-5-carboxamides and 3-(2-(3-aminobenzoyl) hydrazono)-[substituted amino] 2-oxoindoline-5-…
Number of citations: 6 ijpbs.com
J Guo, F Zhao, W Yin, M Zhu, C Hao, Y Pang… - European Journal of …, 2018 - Elsevier
We have previously described the identification of indolin-2-one-5-carboxamides as potent PAK4 inhibitors. This study expands the structure-activity relationships on our original series …
Number of citations: 18 www.sciencedirect.com
CP Koraboina, P Akshinthala, NK Katari, R Adarasandi… - Heliyon, 2023 - cell.com
… [41] N-(2,4-difluorobenzyl)-N-methyl-2oxoindoline-5-carboxamide (6) was obtained by treating 2-oxoindoline-5-carboxylic acid (4) with 1(2,4-difluorophenyl)-N-methylmethanamine …
Number of citations: 3 www.cell.com
Y Guo, H Yang, Z Huang, S Tian, Q Li, C Du, T Chen… - Molecules, 2020 - mdpi.com
A series of novel compounds 6a–h, 8i–1, 10s–v, and 16a–d were synthesized and evaluated, together with the known analogs 11a–f, for their inhibitory activities towards …
Number of citations: 14 www.mdpi.com
R Edupuganti, JM Taliaferro, Q Wang, X Xie… - Bioorganic & medicinal …, 2017 - Elsevier
Despite recent advances in molecularly directed therapy, triple negative breast cancer (TNBC) remains one of the most aggressive forms of breast cancer, still without a suitable target …
Number of citations: 31 www.sciencedirect.com
DC Pryde, S Middya, M Banerjee, R Shrivastava… - European Journal of …, 2021 - Elsevier
The adaptor protein STING plays a major role in innate immune sensing of cytosolic nucleic acids, by triggering a robust interferon response. Despite the importance of this protein as a …
Number of citations: 27 www.sciencedirect.com
J Guo, M Zhu, T Wu, C Hao, K Wang, Z Yan… - Bioorganic & Medicinal …, 2017 - Elsevier
Utilizing a pharmacophore hybridization approach, a novel series of substituted indolin-2-one derivatives were designed, synthesized and evaluated for their in vitro biological activities …
Number of citations: 26 www.sciencedirect.com
Y Chen, A Sonawane, R Manda, RK Gadi… - European Journal of …, 2023 - Elsevier
G protein-coupled receptor kinase 5 (GRK5) is an important drug development target for heart failure, cardiac hypertrophy, and cancer. We have designed and developed a new class of …
Number of citations: 0 www.sciencedirect.com
RA Rowlands, Q Chen, RA Bouley… - Journal of medicinal …, 2021 - ACS Publications
The ability of G protein-coupled receptor (GPCR) kinases (GRKs) to regulate the desensitization of GPCRs has made GRK2 and GRK5 attractive targets for treating diseases such as …
Number of citations: 7 pubs.acs.org

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